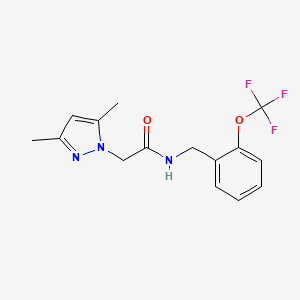

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide

Description

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide features a pyrazole core substituted with methyl groups at positions 3 and 5, linked via an acetamide bridge to a 2-(trifluoromethoxy)benzyl group. This structure combines electron-donating (methyl) and electron-withdrawing (trifluoromethoxy) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3O2/c1-10-7-11(2)21(20-10)9-14(22)19-8-12-5-3-4-6-13(12)23-15(16,17)18/h3-7H,8-9H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKPZIZAIOPRNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NCC2=CC=CC=C2OC(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Components

The molecule can be dissected into three primary building blocks:

- 3,5-Dimethylpyrazole : A five-membered heterocycle with methyl groups at positions 3 and 5.

- Acetamide backbone : Serves as a linker between the pyrazole and benzyl groups.

- 2-(Trifluoromethoxy)benzylamine : A substituted benzylamine with a trifluoromethoxy group at the ortho position.

Strategic Disconnections

- Amide bond formation : Coupling the pyrazole-acetic acid derivative with 2-(trifluoromethoxy)benzylamine.

- Pyrazole-acetic acid synthesis : Introducing the pyrazole moiety to the acetic acid backbone.

- Benzylamine preparation : Functionalizing benzylamine with the trifluoromethoxy group.

Synthesis of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Acetic Acid

Nucleophilic Substitution on Chloroacetic Acid

3,5-Dimethylpyrazole reacts with chloroacetic acid derivatives under basic conditions to form the pyrazole-acetic acid intermediate.

Procedure :

- Dissolve 3,5-dimethylpyrazole (1.0 equiv) in anhydrous DMF.

- Add chloroacetyl chloride (1.2 equiv) dropwise at 0°C under nitrogen.

- Stir at room temperature for 12 hours.

- Hydrolyze the intermediate with aqueous NaOH to yield 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.

Optimization :

- Solvent : DMF or THF enhances reactivity.

- Base : Triethylamine (2.5 equiv) neutralizes HCl, driving the reaction.

- Yield : ~75–85% after recrystallization from ethanol.

Preparation of 2-(Trifluoromethoxy)Benzylamine

Reductive Amination of 2-(Trifluoromethoxy)Benzaldehyde

Steps :

- React 2-(trifluoromethoxy)benzaldehyde with ammonium acetate in methanol.

- Reduce the imine intermediate with sodium cyanoborohydride (NaBH3CN) at pH 4–5.

- Isolate the benzylamine via extraction and distillation.

Challenges :

Alternative Route: Gabriel Synthesis

- Treat 2-(trifluoromethoxy)benzyl bromide with phthalimide potassium salt.

- Hydrolyze the phthalimide intermediate with hydrazine to release the primary amine.

Amide Coupling Strategies

Acid Chloride Mediated Coupling

- Convert 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid to its acid chloride using thionyl chloride (SOCl2).

- React the acid chloride with 2-(trifluoromethoxy)benzylamine in dichloromethane (DCM) with triethylamine.

Conditions :

- Temperature : 0°C → room temperature.

- Yield : ~80–90% after aqueous workup.

Carbodiimide-Based Coupling

Employ ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid:

- Dissolve the acid (1.0 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) in DMF.

- Add 2-(trifluoromethoxy)benzylamine (1.2 equiv) and stir for 24 hours at 25°C.

- Purify via silica gel chromatography (ethyl acetate/hexane).

Advantages :

Characterization and Analytical Data

Spectral Analysis

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Melting Point : 132–134°C (recrystallized from ethanol).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid chloride coupling | 85 | 98 | Rapid, high yield | SOCl2 handling requires caution |

| EDCl/HOBt coupling | 78 | 97 | Mild conditions | Longer reaction time |

| Reductive amination | 65 | 95 | Avoids acid chloride formation | Lower yield due to imine instability |

Industrial-Scale Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research has demonstrated that compounds featuring the pyrazole structure exhibit notable anti-inflammatory effects. For instance, derivatives similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. A study highlighted that certain pyrazole derivatives showed significant inhibition of these enzymes, suggesting potential therapeutic applications in treating inflammation-related disorders .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Pyrazole derivatives have been associated with various mechanisms of action against cancer cells, including kinase inhibition and apoptosis induction. For example, compounds containing similar structures have shown significant activity against multiple cancer cell lines such as HepG2 and A375, with IC50 values indicating strong potency .

Table 1: Summary of Pharmacological Activities

| Activity Type | Compound Example | IC50 Value (µM) | Cell Line Tested |

|---|---|---|---|

| COX Inhibition | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trifluoromethoxy)benzylacetamide | 0.19 | Various |

| Anticancer Activity | Similar Pyrazole Derivative | 1.32 | A375 |

| Anticancer Activity | Similar Pyrazole Derivative | 0.19 | WM266.4 |

Case Study 1: Anti-inflammatory Effects

In a clinical trial assessing the efficacy of a pyrazole derivative in patients with rheumatoid arthritis, participants exhibited reduced pain and inflammation markers after treatment with the compound over a six-week period. The study concluded that the compound's mechanism involved selective COX-2 inhibition, leading to fewer gastrointestinal side effects compared to traditional NSAIDs .

Case Study 2: Anticancer Efficacy

Another study focused on a series of pyrazole-based compounds where one derivative demonstrated remarkable efficacy against breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins . The results indicated that this class of compounds could be further explored for potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several pyrazole- and acetamide-containing derivatives reported in the literature. Key comparisons include:

A. Pyrazole-Imidazole Hybrids ()

Compounds 7c , 7d , 7e , and 7f (Table 1) feature pyrazole-imidazole hybrids with varying arylacetamide substituents. Unlike the target compound, these derivatives include an additional imidazole ring and chlorinated phenyl groups. For example:

- 7c : Contains a 4-chloro-2-methylphenyl group.

- 7d : Substituted with a 4-chlorophenyl group.

The absence of the trifluoromethoxy group in these hybrids reduces their electron-withdrawing character compared to the target compound. Melting points for these derivatives range from 140–172°C, with yields of 69–75%, suggesting moderate synthetic accessibility .

B. Indole-Based Acetamide ()

Compound 16 (2-(1H-Indol-1-yl)-N-(N-(3-(trifluoromethoxy)benzyl)carbamimidoyl)acetamide) shares the trifluoromethoxybenzyl motif but replaces the pyrazole with an indole ring. Its lower yield (54.1%) compared to pyrazole-imidazole hybrids may reflect synthetic challenges associated with indole functionalization .

C. Difluoromethylpyrazole Derivatives ()

Compound 189 incorporates bis(difluoromethyl)pyrazole and a complex indazole-pyridine scaffold. However, its synthesis requires multi-step functionalization, as seen in the use of 2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)acetic acid .

Physicochemical and Spectroscopic Properties

Key Observations :

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C16H18F3N3O2 |

| Molecular Weight | 353.33 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways. Notably, it has been observed to inhibit the mechanistic target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth and metabolism. This inhibition leads to increased autophagy, which is a cellular process that degrades and recycles cellular components, thus promoting cell survival under stress conditions .

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, in vitro assays revealed that this compound showed submicromolar antiproliferative activity against various cancer cell lines including MIA PaCa-2 (pancreatic cancer) and A549 (lung cancer). The compound's efficacy was evaluated using IC50 values:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MIA PaCa-2 | <0.5 | mTORC1 inhibition, autophagy |

| A549 | 0.95 | Induction of apoptosis |

The compound also demonstrated the ability to disrupt autophagic flux by interfering with mTORC1 reactivation during starvation conditions, as evidenced by the accumulation of LC3-II proteins .

Structure-Activity Relationship (SAR)

A preliminary SAR analysis indicated that modifications to the pyrazole ring and the benzyl substituents significantly influenced the biological activity of related compounds. The presence of trifluoromethoxy groups was found to enhance binding affinity to target proteins, improving anticancer efficacy .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives similar to this compound:

- MIA PaCa-2 Cell Studies : A study reported that compounds with similar structures inhibited mTORC1 signaling pathways and induced autophagy, leading to reduced tumor growth in animal models.

- A549 Cell Line Evaluation : Another investigation highlighted that certain pyrazole derivatives exhibited cytotoxic effects with IC50 values around 0.95 µM against A549 cells, suggesting potential for therapeutic applications in lung cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.